molecular formula C6H12Br4NO3P B13809686 Bis(2,3-dibromopropyl)phosphoramidate CAS No. 70555-34-9

Bis(2,3-dibromopropyl)phosphoramidate

Cat. No.: B13809686
CAS No.: 70555-34-9
M. Wt: 496.75 g/mol
InChI Key: UQXDKQGMBCNGMT-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) phosphate (BDBPP; CAS No. 5412-25-9) is a brominated flame retardant (BFR) used historically in textiles, plastics, and polymer resins. Its molecular formula is C₆H₁₀Br₄O₄P, featuring a central phosphate group esterified with two 2,3-dibromopropyl chains . BDBPP is structurally related to tris(2,3-dibromopropyl) phosphate (TDBPP; CAS No. 126-72-7), which contains three 2,3-dibromopropyl groups instead of two . BDBPP has been identified as a hydrolysis product and metabolite of TDBPP, a compound classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) . Due to its genotoxic and nephrotoxic properties, BDBPP is regulated under frameworks such as Japan’s Act on the Control of Household Products Containing Harmful Substances .

Properties

CAS No.

70555-34-9

Molecular Formula

C6H12Br4NO3P

Molecular Weight

496.75 g/mol

IUPAC Name

1-[amino(2,3-dibromopropoxy)phosphoryl]oxy-2,3-dibromopropane

InChI

InChI=1S/C6H12Br4NO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H2,11,12)

InChI Key

UQXDKQGMBCNGMT-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OP(=O)(N)OCC(CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3-dibromopropyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride, followed by the addition of ammonia or an amine to form the phosphoramidate linkage. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to verify the compound’s composition and quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromopropyl)phosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2,3-dibromopropyl)phosphoramidate has a wide range of applications in scientific research:

    Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.

Mechanism of Action

The mechanism by which bis(2,3-dibromopropyl)phosphoramidate exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable structures.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound CAS No. Molecular Formula Substituents Hydrolytic Stability
BDBPP 5412-25-9 C₆H₁₀Br₄O₄P Two 2,3-dibromopropyl Moderate
TDBPP 126-72-7 C₉H₁₅Br₆O₄P Three 2,3-dibromopropyl Low
TDCPP 13674-87-8 C₉H₁₅Cl₆O₄P Three 1,3-dichloro-2-propyl Moderate
TCEP 115-96-8 C₆H₁₂Cl₃O₄P Three 2-chloroethyl Low

BDBPP’s phosphate ester linkage and brominated alkyl chains contribute to its flame-retardant efficacy. However, its hydrolytic stability is superior to TDBPP, which degrades more readily into reactive metabolites like BDBPP . In contrast, chlorinated analogs such as TDCPP and TCEP exhibit lower bromine content but similar environmental persistence .

Toxicity and Biocompatibility

Table 2: Comparative Toxicity Profiles

Compound Genotoxicity Nephrotoxicity (Rat LD₅₀) Carcinogenicity
BDBPP Moderate 143.4 µmol/kg Suspected
TDBPP High 71.7 µmol/kg Confirmed (IARC Group 1)
TDCPP Low Not reported Not classified
HBCDD High Not reported Suspected

BDBPP demonstrates moderate genotoxicity in in vitro assays, such as the V79 cell system, but is less potent than TDBPP, which induces DNA damage at lower concentrations . Nephrotoxicity studies in rats revealed that a single oral dose of BDBPP (143.4 µmol/kg) caused significant urinary enzyme excretion, indicating renal tubular damage, though TDBPP was more potent at half this dose .

Environmental Impact and Regulatory Status

Table 3: Regulatory Restrictions and Environmental Persistence

Compound Environmental Persistence Regulatory Status
BDBPP High Banned in Japanese textiles ; Restricted under OEKO-TEX® Standard 100
TDBPP Very High Globally banned in consumer products
TDCPP Moderate Restricted in EU and California
HBCDD Very High Listed under Stockholm Convention

BDBPP’s environmental persistence is attributed to its stable phosphate backbone and bromine content, though it degrades faster than TDBPP . Both BDBPP and TDBPP are prohibited in textiles under Japan’s regulatory framework due to bioaccumulative and toxic properties . The OEKO-TEX® Standard 100 also restricts these compounds in certified products .

Flame-Retardant Efficacy

Table 4: Performance in Polymer Matrices

Compound Polyester Resin LOI (%) Urethane Foam LOI (%)
BDBPP derivatives 28.5 26.8
TDBPP 24.0 22.5
Commercial phosphate esters 20–22 18–20

Phosphonate derivatives of BDBPP, such as bis(2,3-dibromopropyl) chloromethylphosphonate, exhibit superior flame-retardant performance compared to TDBPP in polyester resins and urethane foams, achieving higher Limiting Oxygen Index (LOI) values . This enhanced efficacy is linked to their greater thermal stability and reduced volatility.

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